molecular formula C8H7ClN4O B13570270 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13570270
M. Wt: 210.62 g/mol
InChI Key: KCOSQAREGYASEJ-UHFFFAOYSA-N
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Description

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a triazolone ring

Preparation Methods

The synthesis of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with methyl isocyanate to yield the desired triazolone derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of collagen . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

Biological Activity

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2361883-30-7) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 209.63 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance:

CompoundActivityReference
3-(5-chloropyridin-2-yl)-4-methyl triazolesAntifungal against various strains
Pyrazole derivativesAntimicrobial against Staphylococcus aureus and Enterococcus faecalis

The compound's structure suggests it may possess similar properties due to the presence of the triazole ring and chloropyridine moiety.

Anticancer Activity

Triazoles have shown promise in cancer treatment due to their ability to inhibit certain kinases involved in tumor growth. Studies have indicated that pyrazole derivatives can effectively target BRAF(V600E) and EGFR pathways:

Study FocusFindingsReference
Breast cancer cell lines (MCF-7, MDA-MB-231)Synergistic effects with doxorubicin
Triazole derivativesInhibition of tumor growth in vitro

These findings suggest that 3-(5-chloropyridin-2-yl)-4-methyl triazoles could be further explored for their anticancer potential.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of triazoles are also noteworthy. Compounds in this category have been shown to reduce inflammation in various models:

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokine release
AnalgesicPain relief in animal models

The biological activity of 3-(5-chloropyridin-2-yl)-4-methyl triazoles is primarily attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazoles often act as inhibitors of enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : They may modulate receptor activity related to pain and inflammation.
  • Cell Cycle Interference : Certain derivatives disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in various applications:

  • Antifungal Efficacy : A study evaluated the antifungal activity of a series of triazole compounds against Candida species, demonstrating significant inhibition at low concentrations.
  • Cancer Research : In vitro studies on breast cancer cell lines showed that combining triazole derivatives with conventional chemotherapeutics resulted in enhanced cytotoxicity.

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H7ClN4O/c1-13-7(11-12-8(13)14)6-3-2-5(9)4-10-6/h2-4H,1H3,(H,12,14)

InChI Key

KCOSQAREGYASEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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